4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid
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Overview
Description
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 2,6-dimethyl-morpholine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid typically involves the sulfonylation of benzoic acid derivatives with 2,6-dimethyl-morpholine-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-sulfonyl)-benzoic acid: Lacks the 2,6-dimethyl substitutions on the morpholine ring.
4-(2,6-Dimethyl-piperidine-4-sulfonyl)-benzoic acid: Contains a piperidine ring instead of a morpholine ring.
4-(2,6-Dimethyl-morpholine-4-sulfonyl)-phenylacetic acid: Has a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid is unique due to the presence of both the 2,6-dimethyl substitutions on the morpholine ring and the benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-7-14(8-10(2)19-9)20(17,18)12-5-3-11(4-6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPQRFNEGVYXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836672 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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